4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJCCYRJNABUBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354950-72-3 |

Source

|

| Record name | 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (CAS: 1354950-72-3). While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates predicted values, data from structurally related analogs, and detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds, particularly within the context of drug discovery and development. The indazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] A thorough understanding of the physicochemical properties of novel indazole derivatives is therefore critical for the rational design of new therapeutic agents.

Introduction to this compound

This compound is a bicyclic heterocyclic compound featuring a fused pyrazole and cyclohexane ring system, with a carboxylic acid substituent on the cyclohexane moiety. The tetrahydroindazole core is a key pharmacophore in a variety of biologically active molecules, including anti-inflammatory agents and enzyme inhibitors.[3] The presence of both a hydrogen-bond donating and accepting pyrazole ring, combined with the ionizable carboxylic acid group, imparts a unique combination of properties that are critical to its interaction with biological targets.

The strategic placement of the carboxylic acid group at the 6-position of the tetrahydroindazole ring system can significantly influence its solubility, lipophilicity, and ability to form specific interactions with protein residues. This makes a detailed understanding of its physicochemical profile essential for any research and development program.

Molecular Structure and Basic Properties

A foundational understanding of a molecule begins with its structural and fundamental properties. These are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1354950-72-3 | ChemScene[4] |

| Molecular Formula | C₈H₁₀N₂O₂ | ChemScene[4] |

| Molecular Weight | 166.18 g/mol | ChemScene[4] |

| Physical Form | Solid | CymitQuimica |

| Purity | ≥97% | ChemScene[4] |

| Storage | 4°C, protect from light | ChemScene[4] |

| SMILES | O=C(C1CCC2=C(NN=C2)C1)O | ChemScene[4] |

| InChI | InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) | CymitQuimica |

| InChI Key | VMJCCYRJNABUBO-UHFFFAOYSA-N | CymitQuimica |

Predicted Lipophilicity and Polarity

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (logP) and Topological Polar Surface Area (TPSA) are key descriptors of a molecule's lipophilic and polar character.

| Parameter | Predicted Value | Source |

| logP | 0.5992 | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | ChemScene[4] |

| Hydrogen Bond Acceptors | 2 | ChemScene[4] |

| Hydrogen Bond Donors | 2 | ChemScene[4] |

| Rotatable Bonds | 1 | ChemScene[4] |

The predicted logP value suggests that this compound has a relatively balanced hydrophilic-lipophilic character. The TPSA, a measure of the surface area occupied by polar atoms, indicates a moderate degree of polarity, which is consistent with the presence of the carboxylic acid and pyrazole moieties.

Synthesis of this compound

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol:

-

Synthesis of 2-(hydroxymethylene)cyclohexanone-4-carboxylic acid: This intermediate can be prepared from 4-oxocyclohexanecarboxylic acid through a formylation reaction, for instance, by treatment with ethyl formate in the presence of a strong base like sodium methoxide.

-

Condensation with Hydrazine: The resulting β-ketoaldehyde derivative is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is typically heated to reflux to drive the condensation and subsequent cyclization to form the tetrahydroindazole ring system.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not available, the expected key features based on its structure and data from related compounds are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydroindazole core and the carboxylic acid. The NH proton of the pyrazole ring would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the saturated cyclohexane ring would appear as complex multiplets in the aliphatic region (around 1.5-3.0 ppm). The proton attached to the carbon bearing the carboxylic acid group would be expected at a downfield position within this aliphatic region due to the deshielding effect of the carboxyl group. The carboxylic acid proton itself would be a broad singlet, often in the 10-13 ppm range, depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons of the pyrazole ring would appear in the aromatic region, while the sp³ hybridized carbons of the cyclohexane ring would be found in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid would be expected as a strong absorption band around 1700-1725 cm⁻¹. The N-H stretching of the pyrazole ring would likely appear as a moderate band around 3200-3400 cm⁻¹. C-H stretching vibrations of the aliphatic ring would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For this compound (C₈H₁₀N₂O₂), the expected monoisotopic mass is approximately 166.07 g/mol . Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 167.08 and/or an [M-H]⁻ ion at m/z 165.07.

Experimental Determination of Physicochemical Properties

Given the lack of readily available experimental data, this section provides detailed, best-practice protocols for the determination of key physicochemical properties.

Acidity Constant (pKa) Determination by Potentiometric Titration

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For this compound, the pKa of the carboxylic acid group is of primary interest.

Potentiometric titration involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte (the weak acid) and monitoring the pH change. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.1 M solution of hydrochloric acid (HCl).

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Pipette a known volume (e.g., 20 mL) of the analyte solution into a beaker.

-

If necessary, adjust the initial pH to the acidic range (e.g., pH 2) with the 0.1 M HCl solution.

-

Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition, ensuring the reading stabilizes.

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The half-equivalence point is half the volume of NaOH required to reach the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.

-

Caption: Workflow for pKa determination by potentiometric titration.

Partition Coefficient (logP) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

The shake-flask method involves partitioning a compound between two immiscible liquids, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

-

Partitioning:

-

In a series of flasks, add known volumes of the n-octanol stock solution and the pre-saturated water.

-

Shake the flasks at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the flasks to ensure complete phase separation.

-

-

Analysis:

-

Carefully withdraw aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].

-

The logP is the base-10 logarithm of P.

-

Caption: Workflow for logP determination by the shake-flask method.

Biological Significance and Potential Applications

Derivatives of the tetrahydroindazole scaffold have shown promising biological activities. For instance, various substituted tetrahydroindazoles have been investigated as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for anti-inflammatory and anti-cancer therapies.[5] The carboxylic acid functionality of this compound provides a key interaction point for forming salt bridges or hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, making it a valuable scaffold for the design of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While a lack of extensive experimental data in the public domain necessitates a reliance on predicted values and data from analogs, this guide equips researchers with the foundational knowledge and detailed experimental protocols required to fully characterize this and similar molecules. A thorough understanding and experimental determination of the properties outlined herein are crucial for advancing the development of novel tetrahydroindazole-based compounds for a range of therapeutic applications.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved January 18, 2026, from [Link]

-

Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). PubMed. Retrieved January 18, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic Acid: A Technical Guide

Introduction

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, a substituted indazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore in a variety of marketed drugs, valued for its diverse biological activities.[1] Precise structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality and purity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such molecules.

Molecular Structure and Isomeric Context

The molecular structure of this compound consists of a fused pyrazole and cyclohexane ring system, with a carboxylic acid substituent at the 6-position of the saturated ring. The presence of chiral centers and the conformational flexibility of the cyclohexane ring can influence the complexity of the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole and the substituted cyclohexane rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| N-H (Indazole) | 12.0 - 13.0 | Broad Singlet | The acidic proton of the indazole NH group is typically deshielded and may exhibit broadening due to proton exchange. |

| C3-H (Indazole) | ~7.0 - 7.5 | Singlet | The proton on the pyrazole ring is expected to be a singlet in the aromatic region. |

| COOH | 10.0 - 12.0 | Broad Singlet | The carboxylic acid proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O. |

| C6-H | 2.5 - 3.0 | Multiplet | The proton at the carbon bearing the carboxylic acid group will be deshielded and will show complex splitting due to coupling with adjacent methylene protons. |

| C4, C5, C7-H₂ | 1.5 - 2.8 | Multiplets | The methylene protons of the cyclohexane ring will appear as a series of overlapping multiplets. Their exact chemical shifts and multiplicities will depend on their axial or equatorial positions and the overall ring conformation. |

Causality of Predictions: The predicted chemical shifts are based on the analysis of related heterocyclic compounds and the known effects of substituents on cyclohexane rings.[2][3] The electron-withdrawing nature of the carboxylic acid group and the aromatic character of the pyrazole ring will significantly influence the electronic environment of adjacent protons, leading to their downfield shifts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C3a, C7a (Bridgehead) | 110 - 140 | The chemical shifts of the bridgehead carbons will be influenced by the fusion of the two rings. |

| C3 (Indazole) | 120 - 135 | Aromatic carbon of the pyrazole ring. |

| C6 | 40 - 50 | The carbon atom attached to the carboxylic acid group. |

| C4, C5, C7 | 20 - 35 | The methylene carbons of the cyclohexane ring. |

Rationale for Predictions: The chemical shifts of the cyclohexane ring carbons are predicted based on the established substituent effects of a carboxylic acid group on a saturated six-membered ring.[4][5] The positions of the aromatic carbons are estimated from data on similar indazole systems.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a volume of 0.6-0.7 mL in a 5 mm NMR tube.[6][7][8][9][10] The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and often overlaps with C-H stretches.[11][12][13] |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong | Stretching vibrations of the C-H bonds in the cyclohexane ring. |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The carbonyl stretch is a very prominent and reliable absorption for identifying the carboxylic acid group.[11][12][13] |

| C=N, C=C (Indazole) | 1450 - 1600 | Medium | Stretching vibrations of the pyrazole ring. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium | Stretching vibration of the C-O single bond.[12] |

| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad | Out-of-plane bending of the O-H group in the carboxylic acid dimer.[12] |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples, requiring minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental absorptions.[14][15][16]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Data Collection: Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) after the measurement.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 167.08 | The protonated molecular ion is expected to be the base peak in positive ion mode ESI. |

| [M-H]⁻ | 165.07 | The deprotonated molecular ion would be observed in negative ion mode. |

| [M+Na]⁺ | 189.06 | Adducts with sodium are common in ESI-MS. |

Molecular Formula: C₈H₁₀N₂O₂ Exact Mass: 166.0742

Predicted Fragmentation Pattern

Under collision-induced dissociation (CID) in tandem MS (MS/MS), the protonated molecular ion ([M+H]⁺) is expected to undergo characteristic fragmentations:

-

Loss of H₂O (m/z 149.07): Dehydration is a common fragmentation pathway for carboxylic acids.

-

Loss of CO₂ (m/z 123.09): Decarboxylation is a characteristic fragmentation of carboxylic acids.

-

Loss of CO (m/z 139.08): Loss of carbon monoxide from the indazole ring is also possible.

Causality of Fragmentation: The fragmentation pathways are predicted based on the established principles of mass spectrometry, where cleavage occurs at weaker bonds and leads to the formation of stable ions or neutral molecules.[17][18][19][20]

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[21][22][23][24][25]

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The instrument parameters (e.g., capillary voltage, drying gas flow, and temperature) should be optimized to achieve a stable signal.

-

Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements for molecular formula confirmation.

Visualizing the Data: Structural and Process Diagrams

To further clarify the relationships between the molecular structure and the expected spectral data, the following diagrams are provided.

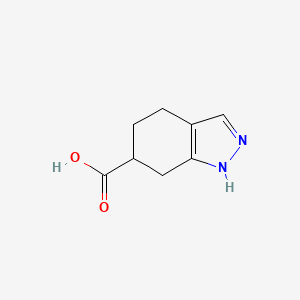

Caption: Molecular structure of this compound.

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and Mass spectral data for this compound. While based on predictive methodologies due to the absence of published experimental data, the interpretations are grounded in established spectroscopic principles and comparative analysis of related structures. The detailed protocols for data acquisition offer a framework for researchers to obtain high-quality, reproducible data. This guide serves as a valuable resource for scientists and professionals involved in the synthesis, characterization, and development of novel indazole-based compounds.

References

-

Mishra, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

-

Hornak, J. P. (n.d.). Basics of NMR - Sample Preparation. Rochester Institute of Technology. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Chemaxon. (n.d.). NMR Predictor. Available at: [Link]

- Li, H., Castro, A., & Turnbull, M. M. (2001). Chemical shift effects in the 13C-NMR spectra of [(C5H5)(CO)2FeII]-substituted cyclohexanes, dioxanes and tetrahydropyrans. Journal of Organometallic Chemistry, 630(1), 33–43.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available at: [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Available at: [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Available at: [Link]

- Fleming, S. A., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Organic letters, 12(13), 3022–3025.

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Available at: [Link]

-

PubMed Central. (n.d.). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra. Available at: [Link]

-

University of California, Davis. (n.d.). Electrospray Ionization (ESI). Available at: [Link]

-

University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Available at: [Link]

-

University of California, Davis. (n.d.). Electrospray Ionization. Available at: [Link]

-

PubMed Central. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

-

Palacký University Olomouc. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

- Pinto, D. C. G. A., & Silva, A. M. S. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(4), 397-426.

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Available at: [Link]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. depts.washington.edu [depts.washington.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. youtube.com [youtube.com]

- 16. gammadata.se [gammadata.se]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. whitman.edu [whitman.edu]

- 21. elementlabsolutions.com [elementlabsolutions.com]

- 22. poseidon-scientific.com [poseidon-scientific.com]

- 23. phys.libretexts.org [phys.libretexts.org]

- 24. chem.umd.edu [chem.umd.edu]

- 25. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid CAS number and molecular weight

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] This document details the fundamental physicochemical properties, synthetic methodologies, spectroscopic characterization, and established applications of its derivatives. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work. We will explore the causality behind its synthetic routes and its potential as a versatile building block for novel therapeutics, particularly in the realm of anti-inflammatory agents.[4][5]

The Tetrahydroindazole Scaffold: A Foundation for Discovery

Indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a cornerstone in the development of modern pharmaceuticals.[2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][6][7] The partially saturated analog, the 4,5,6,7-tetrahydroindazole system, retains significant biological potential while offering a distinct three-dimensional geometry compared to its aromatic counterpart.

The subject of this guide, this compound, is a functionalized derivative of this scaffold. The presence of the carboxylic acid group at the 6-position is of paramount importance, as it provides a versatile chemical handle for synthetic modification, enabling the creation of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for substance registration, sourcing, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 1354950-72-3 | [8][9][10] |

| Molecular Formula | C₈H₁₀N₂O₂ | [8][9] |

| Molecular Weight | 166.18 g/mol | [8][11] |

| Form | Solid | [9] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | [8] |

| Computed LogP | 0.5992 | [8] |

Synthesis and Characterization

General Synthetic Strategy: Cyclocondensation

The synthesis of the 4,5,6,7-tetrahydroindazole ring system is classically achieved through a cyclocondensation reaction. While the specific synthesis for the 6-carboxylic acid isomer is proprietary to suppliers, a highly analogous and widely published method involves the reaction of a hydrazine derivative with a β-ketoester or a related 1,3-dicarbonyl equivalent embedded within a cyclohexanone ring.[4][12][13]

The logical workflow for such a synthesis is outlined below. The key step is the formation of the pyrazole ring fused to the cyclohexane backbone. The choice of a substituted hydrazine (e.g., phenylhydrazine) allows for the introduction of diversity at the N-1 position of the indazole ring.

Caption: Role as a versatile drug discovery scaffold.

Demonstrated Therapeutic Potential of Derivatives

-

Anti-inflammatory Activity: The most directly relevant application comes from studies on related tetrahydroindazole carboxylic acids. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have demonstrated potent anti-inflammatory activity in carrageenan-induced edema tests in rats. [4][13]This suggests that the core scaffold is effective at modulating inflammatory pathways.

-

Anticancer Applications: While not specific to the 6-carboxylic acid isomer, other functionalized indazoles are key components of approved anticancer drugs like Niraparib and Axitinib, which function as kinase inhibitors. [3][7]The tetrahydroindazole scaffold is being actively investigated for its potential in developing novel kinase inhibitors and other anticancer agents. [5]

Exemplary Experimental Protocol: Synthesis of a Tetrahydroindazole Carboxylic Acid Derivative

The following protocol is a representative procedure based on established literature methods for analogous compounds and serves as a validated starting point for laboratory synthesis. [4][12][13] Objective: To synthesize Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.

Materials:

-

Ethyl 2-oxocyclohexane-1-carboxylate

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate Solution (Saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard Glassware for Reflux

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-oxocyclohexane-1-carboxylate (1 equivalent) and ethanol (approx. 5 mL per mmol of substrate).

-

Addition of Reagents: To the stirring solution, add phenylhydrazine (1.1 equivalents) followed by glacial acetic acid (0.5 equivalents) to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove any residual impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Characterization: Confirm the structure of the final compound using NMR, IR, and MS analysis.

Conclusion and Future Perspectives

This compound represents a valuable and underexplored chemical entity. Its defined physicochemical properties and the established synthetic routes for its core scaffold make it an accessible building block for discovery chemistry. The proven anti-inflammatory potential of closely related analogs provides a strong rationale for its further investigation in this therapeutic area. [4][5][13]Future work should focus on synthesizing diverse libraries of derivatives from the carboxylic acid handle and screening them against a range of biological targets, including kinases, cyclooxygenases, and other enzymes involved in inflammatory and proliferative diseases.

References

-

Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]

-

PubMed. Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. [Link]

-

The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film. [Link]

-

PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. [Link]

-

Organic Syntheses. Indazole. [Link]

-

Wiley-VCH. Supporting Information for Synthesis of 1H-indazoles. [Link]

-

PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]

-

PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

-

AFINIDAD. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 1H-Indazole-6-carboxylic acid, 4,5,6,7-tetrahydro- [cymitquimica.com]

- 10. This compound - CAS:1354950-72-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 11. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.[1] This guide provides an in-depth technical analysis of the solubility profile of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will dissect the theoretical principles governing its solubility, grounded in its unique molecular structure, and provide validated, step-by-step experimental protocols for its empirical determination. This document is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and practical, field-proven methodologies to accurately characterize and leverage the solubility of this compound.

Section 1: Compound Overview: this compound

Molecular Structure and Physicochemical Properties

This compound (MW: 166.18 g/mol , Formula: C₈H₁₀N₂O₂) is a molecule that presents a fascinating duality in its structure.[2] It features a polar, ionizable carboxylic acid group and a hydrogen-bonding indazole core, fused to a non-polar, saturated cyclohexane ring. This structural dichotomy is the primary determinant of its solubility behavior.

| Property | Value | Source |

| CAS Number | 1354950-72-3 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Predicted LogP | 0.5992 | [2] |

| pKa | ~3-5 (Estimated for COOH) | [3][4] |

-

dot

Caption: Molecular structure highlighting polar and non-polar regions.

The Imperative of Solubility in Drug Development

Solubility is a non-negotiable parameter in early-stage drug discovery.[1][5] It directly impacts:

-

Bioavailability: A compound must dissolve to be absorbed by the body.[1]

-

Formulation: Determines the feasibility of developing oral or intravenous dosage forms.[6]

-

In Vitro Assays: Achieving relevant concentrations in biological buffers is essential for accurate screening data.[6]

Early and accurate solubility assessment de-risks development programs by identifying and eliminating compounds with insurmountable formulation challenges.[5]

Section 2: Guiding Principles of Solubility

The "Like Dissolves Like" Paradigm

The foundational principle of solubility is that substances with similar intermolecular forces are more likely to be miscible.[7][8] Polar solvents effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding, while non-polar solvents dissolve non-polar solutes via London dispersion forces.[7] this compound, with its distinct polar and non-polar domains, is expected to exhibit nuanced behavior across a range of solvents.

The Profound Impact of pH

For an ionizable compound like a carboxylic acid, pH is the most powerful modulator of aqueous solubility.[9] The carboxylic acid group exists in a pH-dependent equilibrium between its neutral, protonated form (-COOH) and its charged, deprotonated carboxylate form (-COO⁻).

-

Low pH (Acidic): In an environment with a high concentration of protons (H+), the equilibrium shifts to the protonated -COOH form. This neutral species is less polar and thus significantly less soluble in water.[10]

-

High pH (Basic): In a proton-poor environment, the carboxylic acid donates its proton, forming the highly polar, ionic carboxylate salt (-COO⁻). This charged species readily interacts with polar water molecules via strong ion-dipole forces, leading to a dramatic increase in aqueous solubility.[4][10]

-

dot

Caption: pH-dependent equilibrium of the carboxylic acid group.

Section 3: Experimental Protocols for Solubility Determination

Two distinct but complementary methods are employed to characterize solubility: the thermodynamic "gold standard" shake-flask method and the high-throughput kinetic assay.[5][11]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium and is considered the definitive measure of solubility.[11]

Rationale: By allowing the system to reach a state of equilibrium over an extended period (typically 24-48 hours), this protocol ensures that the measured concentration represents the true thermodynamic solubility, free from the kinetic artifacts of supersaturation and rapid precipitation.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Dispense a precise volume (e.g., 1.0 mL) of each test solvent (e.g., Water pH 2, PBS pH 7.4, Methanol, DMSO, Acetonitrile, Ethyl Acetate, Hexane) into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Caution: Filtration may lead to underestimation due to compound adsorption on the filter material.[6]

-

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it with a suitable mobile phase to fall within the linear range of a pre-established calibration curve and analyze the concentration using a validated analytical method like HPLC-UV.

-

dot

Protocol 2: Kinetic Solubility Assay

This high-throughput method is invaluable during early discovery for ranking compounds. [5]It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.

Rationale: This assay mimics the scenario in many high-throughput biological screens where a compound dissolved in DMSO is diluted into an aqueous assay buffer. It provides a measure of practical, or kinetic, solubility, which is often more relevant for in vitro testing than thermodynamic solubility. [6] Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution with pure DMSO.

-

Assay Plate Preparation: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to a clear 96-well assay plate.

-

Compound Addition: Transfer a small volume (e.g., 1-2 µL) from the DMSO source plate to the aqueous assay plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Shake the plate briefly and incubate at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Measurement: Determine the extent of precipitation in each well using a nephelometer, which measures light scattering, or a plate reader measuring turbidity (absorbance at a high wavelength, e.g., 620 nm). [1]7. Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation above the background.

Section 4: Predicted Solubility Profile

Based on the molecular structure and fundamental principles, the following solubility profile is predicted for this compound. Note: These are expert predictions and should be confirmed by empirical data obtained via the protocols above.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous (Acidic) | Water, pH 2-4 | Very Low / Insoluble | The carboxylic acid is protonated (-COOH), reducing polarity and hydrogen bonding capacity with water. [10] |

| Aqueous (Basic) | PBS pH 7.4, 0.1 M NaOH | High | The carboxylic acid is deprotonated to the highly polar carboxylate salt (-COO⁻), enabling strong ion-dipole interactions. [4] |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the -COOH and indazole N-H groups. [7] |

| Polar Aprotic | DMSO, DMF | Very High | These are strong polar solvents with large dipole moments, capable of disrupting the crystal lattice and solvating the polar regions of the molecule. DMSO is often an exceptional solvent for such compounds. |

| Polar Aprotic (Weaker) | Acetonitrile, Acetone | Moderate | Less polar than DMSO/DMF, but still capable of favorable dipole-dipole interactions. |

| Ethers / Esters | THF, Ethyl Acetate | Low to Moderate | These solvents have some polarity but lack hydrogen bond donating ability, limiting their interaction with the solute. |

| Non-Polar | Hexane, Toluene, DCM | Very Low / Insoluble | The significant polarity and hydrogen bonding capability of the solute are incompatible with the non-polar nature of these solvents, following the "like dissolves like" principle. [8] |

Section 5: Practical Guidance and Safety

Preparing Stock Solutions

For most biological applications, the recommended starting point is to prepare a high-concentration stock solution in DMSO . This stock can then be carefully diluted into aqueous buffers for final assays, paying close attention to the final DMSO concentration to avoid artifacts.

Safety and Handling

-

Always consult the latest Safety Data Sheet (SDS) before handling the compound. [12][13]* Based on available data for similar structures, the compound may cause skin, eye, and respiratory irritation. [14]* Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [12]* Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [12]

Section 6: Conclusion

This compound possesses a classic amphiphilic character that dictates a highly variable solubility profile. Its aqueous solubility is exceptionally dependent on pH, being virtually insoluble under acidic conditions but highly soluble in neutral to basic solutions due to the formation of a carboxylate salt. For organic solvents, its solubility correlates strongly with solvent polarity and hydrogen bonding capacity, with polar aprotic solvents like DMSO and polar protic solvents like methanol being excellent choices. Conversely, it is predicted to be insoluble in non-polar hydrocarbon solvents. A thorough empirical evaluation using the standardized protocols outlined herein is critical for any research or development program utilizing this compound.

Section 7: References

-

Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (n.d.). Retrieved January 18, 2026, from

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. Retrieved January 18, 2026, from

-

Solubility Of Polar Compounds: Unraveling The Secrets. (2025, November 16). Abraham Entertainment. Retrieved January 18, 2026, from

-

Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical. Retrieved January 18, 2026, from

-

4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec. Retrieved January 18, 2026, from

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved January 18, 2026, from

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 18, 2026, from

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 18, 2026, from

-

Solubility. (n.d.). Open Oregon Educational Resources. Retrieved January 18, 2026, from

-

How do hydrogen bonds affect solubility class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 18, 2026, from

-

Safety Data Sheet. (2025, August 1). Angene Chemical. Retrieved January 18, 2026, from

-

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026, from

-

How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved January 18, 2026, from

-

How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014, December 1). ResearchGate. Retrieved January 18, 2026, from

-

SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from

-

This compound. (n.d.). ChemScene. Retrieved January 18, 2026, from

-

4,5,6,7-tetrahydro-1H-indazole. (n.d.). PubChem. Retrieved January 18, 2026, from

-

What is the standard pH of carboxylic acids? (2021, August 11). Quora. Retrieved January 18, 2026, from

-

Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica. Retrieved January 18, 2026, from

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 18, 2026, from

Sources

- 1. rheolution.com [rheolution.com]

- 2. chemscene.com [chemscene.com]

- 3. quora.com [quora.com]

- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.ca [fishersci.ca]

- 14. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: Initial Synthesis and Discovery of Tetrahydro-Indazole Compounds

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The tetrahydro-indazole core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry, serving as the foundation for a multitude of biologically active agents targeting a wide array of diseases.[1][2][3] Its unique combination of a saturated cyclohexane ring and an aromatic pyrazole system imparts a three-dimensional character and specific hydrogen bonding capabilities that are highly desirable for molecular recognition by biological targets. This guide provides a detailed exploration of the foundational synthetic strategies that led to the initial discovery and synthesis of these crucial compounds. We will delve into the chemical logic behind the primary synthetic routes, present detailed experimental protocols, and examine the mechanistic underpinnings that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important heterocyclic system.

Introduction: The Strategic Value of the Tetrahydro-Indazole Core

The indazole bicyclic system, comprising a fused benzene and pyrazole ring, has long been recognized for its therapeutic potential.[4][5] However, the partial saturation of the benzene ring to yield the 4,5,6,7-tetrahydro-indazole scaffold introduces conformational flexibility and new vectorial possibilities for substituent placement. This structural modification has proven instrumental in the development of potent and selective inhibitors for various enzyme classes, including kinases and sigma receptors, as well as agents with significant anti-inflammatory properties.[1][6][7][8]

The initial exploration into this chemical space was not a serendipitous event but rather a logical extension of classical heterocyclic chemistry. The principles established by pioneers like Ludwig Knorr for pyrazole synthesis in the 1880s laid the direct groundwork for accessing these fused bicyclic systems.[9][10][11] By applying the robust and well-understood condensation chemistry of hydrazines and 1,3-dicarbonyl compounds to cyclic precursors, early medicinal chemists unlocked a versatile and highly tractable scaffold that continues to yield new therapeutic candidates.[12][13][14]

The Cornerstone of Synthesis: The Paal-Knorr/Knorr-Type Cyclocondensation

The most direct and historically significant route to the tetrahydro-indazole core is a cyclocondensation reaction that mirrors the classical Paal-Knorr and Knorr syntheses of pyrroles and pyrazoles.[9][15][16][17] The fundamental logic involves the reaction of a hydrazine derivative with a cyclic precursor containing a 1,3-dicarbonyl or a chemically equivalent functional group arrangement. This strategy efficiently constructs the five-membered pyrazole ring onto the pre-existing six-membered carbocycle.

Causality Behind the Experimental Design

The choice of this pathway is rooted in fundamental principles of carbonyl chemistry and nucleophilic attack.

-

The Substrate: A cyclohexane ring functionalized with two carbonyl groups in a 1,3-relationship (or a masked equivalent like a β-keto ester or an enol ether of a 1,3-diketone) provides the necessary electrophilic centers.

-

The Reagent: Hydrazine (H₂N-NH₂) or its substituted analogues (R-HN-NH₂) serve as a dinucleophilic reagent. The two nitrogen atoms are perfectly spaced to bridge the two electrophilic carbonyl carbons, ultimately forming the N-N bond characteristic of the pyrazole ring.

-

The Transformation: The reaction proceeds via a cascade of imine/hydrazone formation, intramolecular cyclization, and a final dehydration step, which provides the thermodynamic driving force by forming a stable, aromatic pyrazole ring.[18]

Key Starting Materials and Reagents

The versatility of this method stems from the accessibility of various cyclic 1,3-dicarbonyl precursors:

-

Cyclohexane-1,3-diones: The most direct starting material.

-

2-Acylcyclohexanones: Such as 2-acetylcyclohexanone or 2-benzoylcyclohexanone.[2][4]

-

2-(Hydroxymethylene)cyclohexanones: These are stable enol tautomers of 2-formylcyclohexanone and are excellent substrates.[6]

-

Cyclohexenones: Can also serve as precursors for the dicarbonyl system.[12]

The choice of hydrazine dictates the substitution on the resulting indazole nitrogen:

-

Hydrazine Hydrate: Yields N-unsubstituted (1H/2H tautomeric) tetrahydro-indazoles.

-

Substituted Hydrazines (e.g., Phenylhydrazine, Methylhydrazine): Yield N-substituted products. It is critical to note that the use of unsymmetrical dicarbonyl precursors with substituted hydrazines can lead to the formation of regioisomeric products (e.g., 1-aryl vs. 2-aryl isomers), which often exhibit different biological activities.[6]

Visualization of the Core Synthetic Pathway

To fully appreciate the elegance and efficiency of this synthetic approach, we can visualize the overall workflow and the underlying chemical mechanism.

Caption: High-level workflow for tetrahydro-indazole synthesis.

Mechanistic Deep Dive

The reaction proceeds through a well-established sequence of nucleophilic attack, cyclization, and elimination. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

-

Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the electrophilic carbonyl carbons. This is often the most reactive carbonyl (e.g., the ketone of a β-keto ester). This step is reversible and typically acid-catalyzed to activate the carbonyl.

-

Intramolecular Cyclization: The second nitrogen atom of the resulting hydrazone intermediate then acts as an internal nucleophile, attacking the second carbonyl carbon to form a five-membered heterocyclic ring. This is the rate-determining step.

-

Dehydration: The cyclic intermediate, a hemiaminal-type structure, readily eliminates a molecule of water to generate the final, thermodynamically stable aromatic pyrazole ring system.

Caption: Step-wise mechanism of Knorr-type cyclocondensation.

Field-Proven Experimental Protocols

A protocol's trustworthiness lies in its reproducibility. The following detailed procedure is representative of the initial syntheses reported for creating pharmacologically active tetrahydro-indazoles, adapted from foundational literature.[6]

Protocol 1: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid

-

Objective: To synthesize a representative N-aryl tetrahydro-indazole with known anti-inflammatory activity.[6]

-

Materials:

-

Ethyl 2-(hydroxymethylene)cyclohexanone-4-carboxylate (1 equiv.)

-

Phenylhydrazine hydrochloride (1.1 equiv.)

-

Sodium acetate (1.1 equiv.)

-

Ethanol (as solvent)

-

Aqueous Sodium Hydroxide (for hydrolysis)

-

Hydrochloric Acid (for acidification)

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a solution of ethyl 2-(hydroxymethylene)cyclohexanone-4-carboxylate in absolute ethanol, add phenylhydrazine hydrochloride and sodium acetate. The sodium acetate acts as a base to free the phenylhydrazine from its hydrochloride salt.

-

Cyclocondensation: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the indazole can be visualized under UV light.

-

Work-up and Isolation (Ester): Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester of the target compound.

-

Saponification (Hydrolysis): Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (e.g., 2M). Reflux the mixture for 2-3 hours to hydrolyze the ester to the corresponding carboxylic acid.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

-

Final Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Data Presentation: Comparative Synthesis Overview

The following table summarizes various reported syntheses, illustrating the scope and typical outcomes of the cyclocondensation strategy.

| Starting Material | Hydrazine Reagent | Conditions | Yield (%) | Reference |

| 2-(Hydroxymethylene)cyclohexanone-4-carboxylate | Phenylhydrazine | Ethanol, Reflux | High (not specified) | [6] |

| 3,5-Diaryl-6-ethoxycarbonyl-2-cyclohexen-1-one | Hydrazine Hydrate | Ethanolic Acetic Acid | 65-77% | [12] |

| 1,4-Dioxaspiro[4.5]decan-8-one (via acylation) | Propylhydrazine | Not specified | 82% (indazole formation step) | [7][19] |

| 2-Benzoylcyclohexanone | Substituted Hydrazines | Solvent-free, Moderate Temp. | Good (not specified) | [2][4] |

Conclusion and Forward Outlook

The initial discovery and synthesis of tetrahydro-indazole compounds were achieved through the intelligent application of classical named reactions to cyclic substrates. The Knorr-type cyclocondensation of hydrazines with cyclic 1,3-dicarbonyl systems provided a robust, efficient, and versatile entry point to this valuable scaffold. This foundational chemistry enabled the rapid exploration of the structure-activity relationships that established the tetrahydro-indazole core as a privileged structure in medicinal chemistry. Modern synthetic methods have since expanded the toolbox for functionalizing this core, but the initial discovery remains a testament to the enduring power of fundamental organic chemistry principles in the pursuit of novel therapeutics.

References

- Kakuta, S., et al. (1973). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry.

- Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

- Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.

- Singh, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Burch, A. M., et al. (2021). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry.

- Safaei-Ghomi, J., & Alishahi, Z. (2007). Synthesis of indazole derivatives from 3,5-diaryl-6-ethoxycarbonyl-2-cyclohexen-1-ones. Organic Preparations and Procedures International.

- Kumar, A., & Kumar, V. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- Iyamu, I. D., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry.

- N/A. Knorr Pyrazole Synthesis.

- Iyamu, I. D., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central.

- N/A. (2019). Discovery of a novel class of potent and selective tetrahydroindazole-based sigma-1 receptor ligands. Northwestern Scholars.

- Wikipedia. Paal–Knorr synthesis.

- Alfa Chemistry. Paal-Knorr Synthesis.

- Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace.

- Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. PubMed.

- Zhang, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- N/A. (2019). synthesis of pyrazoles. YouTube.

- N/A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development. In the absence of extensive published data for this specific molecule, this document serves as a detailed roadmap for researchers, outlining the critical experimental protocols and theoretical considerations necessary to fully characterize its stability. By leveraging established principles of forced degradation and thermal analysis, this guide details the application of key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC), to elucidate the intrinsic stability, identify potential degradation pathways, and characterize degradation products. This proactive approach to stability assessment is crucial for ensuring drug substance purity, safety, and efficacy throughout its lifecycle.

Introduction: The Significance of Stability Profiling

This compound belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The saturated carbocyclic ring fused to the pyrazole core imparts specific conformational and electronic properties that can influence its therapeutic efficacy and, critically, its chemical stability.

A thorough understanding of a drug candidate's thermal stability and degradation profile is not merely a regulatory requirement but a fundamental aspect of drug development.[3][4] It informs critical decisions regarding formulation, packaging, storage conditions, and shelf-life determination.[5] Forced degradation studies, conducted under conditions more stringent than standard accelerated stability testing, are designed to intentionally degrade the molecule.[3][6] This process is instrumental in:

-

Identifying potential degradation products: This foreknowledge is essential for developing stability-indicating analytical methods.[4]

-

Elucidating degradation pathways: Understanding the mechanisms of decomposition allows for the development of strategies to mitigate degradation.[4]

-

Assessing the intrinsic stability of the molecule: This provides a baseline understanding of the molecule's susceptibility to various stressors.[5]

This guide will provide the scientific and methodological foundation for a comprehensive investigation into the thermal stability and degradation of this compound.

Physicochemical Properties and Structural Considerations

While specific experimental data for this compound is sparse, we can infer certain properties based on its structure and related compounds.

| Property | Inferred Characteristics |

| Molecular Formula | C₈H₁₀N₂O₂[7] |

| Molecular Weight | 166.18 g/mol [7] |

| Functional Groups | Carboxylic acid, secondary amine (in the pyrazole ring), saturated carbocycle. |

| Potential Degradation Sites | The carboxylic acid group is susceptible to decarboxylation at elevated temperatures. The pyrazole ring, while aromatic, can be subject to oxidation. The tetrahydro- portion may undergo dehydrogenation or oxidation. |

| Physical Form | Likely to be a solid at room temperature.[7] |

The presence of both a hydrogen bond donor (N-H) and acceptor (C=O, N) suggests the potential for strong intermolecular interactions, which would influence its melting point and thermal stability.

Methodological Approach to Thermal Stability Assessment

A multi-faceted approach is required to build a comprehensive thermal stability profile. This involves a combination of thermal analysis techniques to determine bulk thermal properties and chromatographic methods to analyze the degradation products.

Workflow for Thermal Stability and Degradation Analysis

Caption: Workflow for assessing thermal stability and degradation.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.[8]

Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss in the TGA curve.[9] The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermally induced phase transitions.[10]

Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-